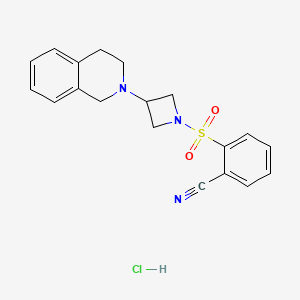
2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a complex organic compound characterized by its unique structure and diverse functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride typically involves several steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl: : This is achieved through hydrogenation or reduction of isoquinoline derivatives using palladium catalysts under specific conditions.
Azetidine ring formation: : The azetidine ring is introduced via cyclization reactions involving appropriate amines and carbonyl compounds.
Sulfonyl group attachment: : The sulfonyl group is often attached using sulfonyl chlorides under basic conditions.
Benzonitrile synthesis: : Benzonitrile can be synthesized by several methods, including the Sandmeyer reaction where benzenediazonium chloride reacts with copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the synthesis follows a similar pathway but on a larger scale. Optimizing reaction conditions to ensure high yield and purity is critical. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or at the azetidine moiety.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride
Substitution Reagents: : Halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, whereas substitution reactions could lead to a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry
The unique structure of this compound makes it a valuable building block in organic synthesis, aiding the creation of complex molecules.
Biology
In biological research, it may be studied for its potential interactions with proteins and enzymes due to its ability to form stable complexes.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, it might be used in the manufacture of specialty chemicals or as a precursor in the synthesis of more complex organic compounds.
作用机制
The mechanism by which 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride exerts its effects involves its ability to interact with specific molecular targets. The sulfonyl group is highly reactive, allowing for strong interactions with various biomolecules. The azetidine and dihydroisoquinoline rings provide structural rigidity and specificity to these interactions, enabling the compound to bind effectively to certain proteins and enzymes, potentially modulating their activity and function.
相似化合物的比较
Similar Compounds
2-(2,4-dihydroisoquinolin-3-yl)azetidine-1-sulfonylbenzonitrile hydrochloride
3-(2-(4-chlorobenzoyl)azetidin-1-yl)-3,4-dihydroisoquinoline
Uniqueness
Compared to other similar compounds, 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride stands out due to the specific arrangement of its functional groups, which confers unique reactivity and binding properties
属性
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]sulfonylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c20-11-16-6-3-4-8-19(16)25(23,24)22-13-18(14-22)21-10-9-15-5-1-2-7-17(15)12-21;/h1-8,18H,9-10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTHJUCZXQXNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)

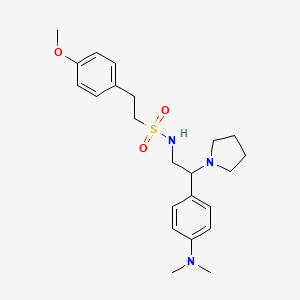
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2757255.png)
![4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757256.png)
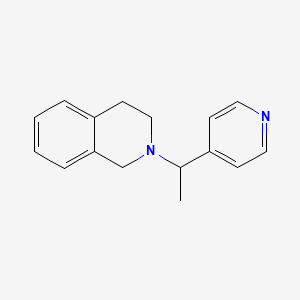
![N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B2757261.png)
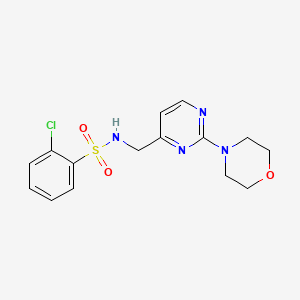
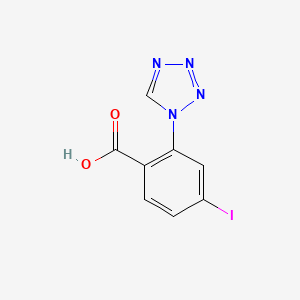

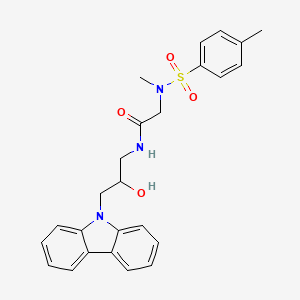
![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)
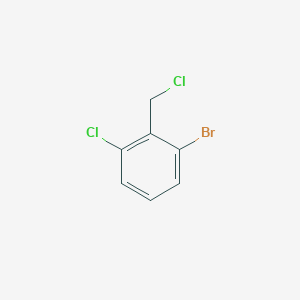
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)
